![molecular formula C12H21NO9S B563399 S-Hydroxy Topiramate CAS No. 198215-62-2](/img/structure/B563399.png)
S-Hydroxy Topiramate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Hydroxy Topiramate is a compound with the molecular formula C12H21NO9S . It is also known as 9-Hydroxy Topiramate . The compound is related to Topiramate, a second-generation antiepileptic drug used for the treatment of different types of seizures and prophylactic treatment of migraines .
Molecular Structure Analysis
S-Hydroxy Topiramate has a complex molecular structure. It has a monosaccharide chemical structure containing a sulfamate, and 40% of its mass is accounted for by oxygen . The compound’s molecular weight is 355.36 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Applications De Recherche Scientifique
Pharmacological Profile and Mechanism of Action
Topiramate is a sulfamate-substituted monosaccharide derived from D-fructose, structurally distinct from other antiepileptic drugs (AEDs). Its multifaceted mode of action includes modulation of voltage-dependent sodium channels, potentiation of gamma-aminobutyric acid (GABA)-evoked currents, and blockade of the kainate/AMPA subtype of the glutamate receptor. These mechanisms suggest potential effectiveness across various types of epilepsy and possibly other neurological conditions (Rosenfeld, 1997); (Langtry, Gillis, & Davis, 1997).
Pharmacokinetic Properties
Topiramate exhibits linear pharmacokinetics over a dose range of 100–800mg, characterized by low oral clearance and predominance of renal excretion. Its half-life, absorption, and clearance are affected by coadministration with other AEDs, indicating the necessity for dosage adjustments in polytherapy. These properties make topiramate a unique example of an AED with significant clinical implications for drug interactions and therapy customization (Bialer et al., 2004).
Clinical Efficacy in Epilepsy
Clinical trials have validated topiramate's efficacy as both monotherapy and adjunctive therapy in treating partial-onset seizures, primary generalized tonic-clonic seizures, and seizures associated with Lennox-Gastaut syndrome. Its broad-spectrum efficacy, combined with a generally favorable safety profile, positions topiramate as a valuable option in epilepsy management (Hoy, 2016).
Therapeutic Potential Beyond Epilepsy
Beyond its primary use in epilepsy, topiramate has been explored for potential applications in treating a variety of psychiatric and neurologic conditions, including migraine prophylaxis, bipolar disorder, and binge eating disorder. While its cognitive effects remain a concern, the drug's multifaceted action provides a theoretical basis for its utility across these diverse clinical settings (Karamustafalıoğlu & Demirkıran, 2004); (Mula, 2012).
Mécanisme D'action
Propriétés
IUPAC Name |
[(1R,2S,6S,9R,11R)-11-(hydroxymethyl)-4,4,11-trimethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO9S/c1-10(2)21-9-8-7(19-11(3,5-14)20-8)4-17-12(9,22-10)6-18-23(13,15)16/h7-9,14H,4-6H2,1-3H3,(H2,13,15,16)/t7-,8-,9+,11-,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNDWLAEFHRSEG-VZSYODPGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3C(COC2(O1)COS(=O)(=O)N)OC(O3)(C)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652614 |
Source
|
Record name | [(3aS,5aR,7R,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
198215-62-2 |
Source
|
Record name | [(3aS,5aR,7R,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.